3-Chloro-4-cyano-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H4BClFNO2 and a molecular weight of 199.37 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyano, and fluorine groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-cyano-2-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through transmetalation , a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, have good stability and are readily prepared . These properties can impact the bioavailability of the compound, but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and the other reactants involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment . Boronic acids are generally known for their stability and tolerance to various functional groups , suggesting that they can maintain their efficacy under a wide range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-cyano-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents (e.g., DMF, DMSO) under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives with new functional groups.
Scientific Research Applications
3-Chloro-4-cyano-2-fluorophenylboronic acid has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and electronic components.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the cyano group.
4-Fluoro-3-chlorophenylboronic acid: Similar structure but different substitution pattern.
4-Cyano-3-fluorophenylboronic acid: Similar structure but different substitution pattern.
Uniqueness
3-Chloro-4-cyano-2-fluorophenylboronic acid is unique due to the presence of all three substituents (chlorine, cyano, and fluorine) on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
(3-chloro-4-cyano-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWDZDGKJTUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C#N)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.